molecular formula C8H7ClFNO2 B13050340 (S)-2-Amino-2-(2-chloro-5-fluorophenyl)aceticacidhcl

(S)-2-Amino-2-(2-chloro-5-fluorophenyl)aceticacidhcl

Cat. No.: B13050340
M. Wt: 203.60 g/mol
InChI Key: FXMRKRQYYDWSHP-ZETCQYMHSA-N
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Description

(S)-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties This compound features a chiral center, making it optically active, and contains both amino and carboxylic acid functional groups, along with chlorine and fluorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach is the halogenation of phenylacetic acid derivatives, followed by amination and resolution of the chiral center. The reaction conditions often include the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The aromatic ring can be reduced under specific conditions to yield cyclohexane derivatives.

    Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility.

Scientific Research Applications

(S)-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the amino and carboxylic acid groups allows it to form hydrogen bonds and ionic interactions, while the halogen substituents can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluorophenylacetic acid
  • 2-Amino-2-(2-chloro-5-fluorophenyl)ethanol
  • 2-(2-chloro-5-fluorophenyl)glycine

Uniqueness

(S)-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride is unique due to its chiral center, which imparts optical activity and potential enantioselective interactions with biological targets. The combination of amino, carboxylic acid, chlorine, and fluorine groups also contributes to its distinct reactivity and versatility in various applications.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

(2S)-2-amino-2-(2-chloro-5-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7ClFNO2/c9-6-2-1-4(10)3-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1

InChI Key

FXMRKRQYYDWSHP-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)[C@@H](C(=O)O)N)Cl

Canonical SMILES

C1=CC(=C(C=C1F)C(C(=O)O)N)Cl

Origin of Product

United States

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